molecular formula C21H21N3O4S B2961228 4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide CAS No. 690245-66-0

4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2961228
CAS No.: 690245-66-0
M. Wt: 411.48
InChI Key: NIHSPZBLFJCBBJ-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with two critical moieties:

  • A 3-methoxybenzenesulfonamido methyl group at the 4-position of the benzamide, contributing hydrogen-bonding capacity and moderate lipophilicity.

This structural design is common in medicinal chemistry, where sulfonamide groups are leveraged for targeting enzymes (e.g., kinases, proteases) and the pyridinyl moiety for enhancing receptor interactions. The methoxy group may optimize electronic effects and solubility .

Properties

IUPAC Name

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-19-6-4-7-20(13-19)29(26,27)24-14-16-8-10-17(11-9-16)21(25)23-15-18-5-2-3-12-22-18/h2-13,24H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHSPZBLFJCBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Methoxybenzenesulfonamido Intermediate: This step involves the reaction of 3-methoxybenzenesulfonyl chloride with an appropriate amine to form the methoxybenzenesulfonamido intermediate.

    Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Pyridinylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and pyridinylmethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

a. Benzamide Derivatives with Pyridin-2-yl Substituents
Compound Name Key Structural Features Molecular Weight (Da) Notable Properties/Applications Reference
Target Compound 4-(3-methoxybenzenesulfonamido methyl), N-(pyridin-2-yl)methyl Not reported Balanced polarity, potential kinase inhibition
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Methylsulfonyl group, thiazole ring Not reported Enhanced rigidity; possible protease targeting
K781-6475 (4-(azepan-1-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide) Azepane (7-membered ring), nitro group 362.41 High lipophilicity; nitro group may confer reactivity
(S)-4-(3-(1-Acetylpyrrolidin-2-yl)-...-N-(pyridin-2-yl)benzamide Imidazo-pyrazine, acetylated pyrrolidine 498.40 High molecular complexity; metabolic stability studied via LC-MS/MS

Analysis :

  • The thiazole-containing analog () introduces a heterocyclic ring, which may improve binding specificity but reduce solubility compared to the target compound’s sulfonamide .
  • The imidazo-pyrazine derivative () demonstrates how bulkier substituents can enhance target affinity but complicate synthesis and pharmacokinetics .
b. Sulfonamide-Containing Analogues
Compound Name Sulfonamide Substitution Key Differences Reference
Target Compound 3-Methoxybenzenesulfonamido methyl Methoxy optimizes electronic effects
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...) Fluorinated chromenone-sulfonamide Fluorine enhances target binding
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Simpler structure; lower steric hindrance

Analysis :

  • The fluorinated chromenone-sulfonamide () highlights how halogenation can improve binding to hydrophobic enzyme pockets, though fluorine may reduce metabolic stability .

Biological Activity

4-[(3-Methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3S. The presence of the methoxy group, sulfonamide linkage, and pyridine moiety contributes to its diverse biological interactions. The compound's synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine, facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic residues, enhancing the binding affinity of the compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives like this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with derivatives of this compound. For instance, related compounds have shown promise as c-Abl inhibitors, which are crucial in neurodegenerative diseases such as Parkinson's disease. These compounds exhibit significant inhibitory activity against c-Abl and demonstrate lower toxicity compared to existing treatments like nilotinib .

Case Studies and Research Findings

  • C-Abl Inhibition : A study on 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives revealed their potential as c-Abl inhibitors, showing neuroprotective effects in vitro against MPP+-induced cell death in SH-SY5Y cells. This suggests that similar structures could be explored for neuroprotective applications .
  • Antiviral Activity : Investigations into N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HBV, HCV, and HIV by enhancing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduces apoptosis, inhibits cell proliferation
NeuroprotectiveInhibits c-Abl activity
AntiviralEnhances A3G levels to inhibit viral replication

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